2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

描述

属性

IUPAC Name |

2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4Si4/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17/h9-12H,1-4H2,5-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAWODUEPLAHOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65503-75-5 | |

| Record name | Tetramethyltetravinylcyclotetrasiloxane copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65503-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3038808 | |

| Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Aldrich MSDS] | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2554-06-5, 27342-69-4 | |

| Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2554-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002554065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, tetraethenyltetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027342694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotetrasiloxane, tetraethenyltetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetramethyltetravinylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6,8-TETRAMETHYL-2,4,6,8-TETRAVINYLCYCLOTETRASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NT606T1VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane chemical structure and properties

An In-depth Technical Guide to 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

This technical guide provides a comprehensive overview of this compound, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science, detailing its chemical structure, properties, synthesis, and key applications.

Chemical Structure and Identification

This compound, also known as D4V, is a cyclic siloxane with a ring structure composed of alternating silicon and oxygen atoms.[1] Each silicon atom is bonded to one methyl group and one vinyl group. This unique structure, with four reactive vinyl functional groups, makes it a valuable intermediate in the synthesis of various silicon-based polymers.[1][2]

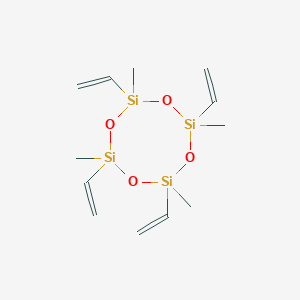

Below is a two-dimensional representation of its chemical structure.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 2554-06-5[2][3][4][5][6][7] |

| Molecular Formula | C₁₂H₂₄O₄Si₄[2][3][4][5][6][7] |

| Molecular Weight | 344.66 g/mol [2][5][6] |

| IUPAC Name | 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane[3][7] |

| InChI | 1S/C12H24O4Si4/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17/h9-12H,1-4H2,5-8H3[7] |

| InChI Key | VMAWODUEPLAHOE-UHFFFAOYSA-N[3][7] |

| SMILES | C[Si]1(O--INVALID-LINK--(O--INVALID-LINK--(O--INVALID-LINK--(O1)C=C)C=C)C=C)C=C[3][6][7] |

| Synonyms | 2,4,6,8-Tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane, 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane[2][5][7] |

Physicochemical Properties

This compound is a colorless, transparent liquid at room temperature.[2][8] It is miscible with most organic solvents but is sensitive to moisture and incompatible with acids, bases, and strong oxidizing agents.[8][9]

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Clear colorless liquid[2][3] |

| Melting Point | -43 to -45 °C (decomposes)[2] |

| Boiling Point | 110 - 112 °C at 10 mmHg[2] |

| Density | 0.997 g/mL at 25 °C[2][8] |

| Refractive Index (n20/D) | 1.434[2] |

| Purity | ≥97% (GC)[2][5] |

| Storage Conditions | Room temperature, under nitrogen, moisture sensitive[2][6][9] |

Synthesis and Experimental Protocols

Synthesis

A common method for preparing this compound involves the hydrolysis of methylvinyldichlorosilane.[10] The resulting mixture of cyclic and linear siloxanes undergoes catalytic cracking at high temperatures and vacuum to yield the desired product.[10]

The general workflow for the synthesis is illustrated below.

Detailed Experimental Protocol: Hydrolysis of Methylvinyldichlorosilane[13]

-

Reaction Setup : To a 2000 mL three-necked flask equipped with a mechanical stirrer, add 800 g of water and 500 ppm of Triton TX-100.

-

Cooling : Start stirring and cool the mixture to 15°C using an ice-salt bath.

-

Addition of Reactant : Add 300 g of methylvinyldichlorosilane dropwise to the flask, maintaining the reaction temperature between 15-20°C.

-

Reaction : After the addition is complete (approximately 6 hours), continue the reaction for an additional 2 hours at 15-20°C. The resulting hydrochloric acid concentration will be about 6 mol/L.

-

Cyclization : Remove the ice-salt bath and heat the mixture to 58°C with an electric heating mantle while stirring to promote cyclization.

-

Workup : After the reaction is complete, cool the mixture and separate the oil layer (hydrolysis solution) from the acidic aqueous layer. The oil layer is then washed with a salt solution, its pH is adjusted, and it is subjected to vacuum distillation to isolate the final product.[10]

Purification Method

For small-scale purification, a 7 mL sample can be distilled using a small Vigreux column at atmospheric pressure. This procedure can be performed without significant polymerization or decomposition of the compound.[8]

Applications in Research and Development

This compound is a key building block in polymer chemistry and organic synthesis.[8] Its high reactivity, attributed to the vinyl groups, allows it to be used in various cross-linking reactions to create high-performance materials.[2]

Key Applications:

-

Polymer Chemistry : It serves as a crucial cross-linking agent for producing silicone elastomers, resins, and advanced composites with enhanced thermal stability, flexibility, and durability.[1][2][11] These materials find use in the automotive, aerospace, and electronics industries.[2]

-

Organic Synthesis : It is widely used as a vinyl-donating reagent in palladium-catalyzed cross-coupling reactions with aryl halides to synthesize a variety of substituted styrenes.[8][9] This is a mild and general method for preparing these important organic compounds.[8]

-

Materials Science : The compound is used in the formulation of sealants, adhesives, and coatings to improve water resistance and durability.[2] It is also used in the fabrication of micro- and nano-patterned hydrogels for applications such as stem cell culture.

-

Drug Development and Biomedical Applications : Its biocompatibility makes it suitable for use in medical devices that require flexible and durable materials.[2] It is also used in cosmetic formulations to improve texture and spreadability.[2]

Application Example: Palladium-Catalyzed Vinylation

The palladium-catalyzed cross-coupling of an aryl bromide with this compound provides a straightforward route to substituted styrenes.[8][9]

The logical relationship of this reaction is depicted below.

References

- 1. 2 4 6 8 Tetramethyl 2 4 6 8 Tetravinylcyclotetrasiloxane CAS 2554 06 5 [cfsilicones.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 97% 50 g | Request for Quote [thermofisher.com]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | C12H24O4Si4 | CID 75706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane | 2554-06-5 [chemicalbook.com]

- 9. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

CAS Number: 2554-06-5[1][2][3][4]

Synonyms:

-

1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane[3][5][6]

-

2,4,6,8-Tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane[1][5]

-

Vinylmethylcyclosiloxane[7]

-

s-tetramethyltetravinylcyclotetrasiloxane[7]

-

D'4[7]

-

DK706[7]

-

VMC4[8]

This guide provides a comprehensive overview of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, a versatile organosilicon compound. It is a key intermediate in the synthesis of various silicone polymers, including vinyl silicone fluids, silicone rubbers, and resins.[8] Its unique cyclic structure containing both methyl and vinyl functional groups imparts desirable physical and chemical properties for a range of applications.[8]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₂₄O₄Si₄ |

| Molecular Weight | 344.66 g/mol [1][2][3] |

| Appearance | Clear, colorless liquid[1] |

| Melting Point | -43 to -45 °C (decomposes)[1] |

| Boiling Point | 110 - 112 °C at 10 mmHg[1] |

| Density | 0.997 g/mL at 25 °C[1][7] |

| Refractive Index | 1.434 at 20 °C[1] |

| Purity | ≥97% (GC)[1] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound (V4) involves the hydrolysis of methylvinyldichlorosilane.[9]

Materials:

-

Methylvinyldichlorosilane

-

Water

-

Triton TX-100 (surfactant)

-

20 wt% Sodium Chloride solution

-

Ice-salt bath

-

2000 mL three-necked flask with mechanical stirring

-

Electric heating mantle

-

Separatory funnel

Procedure: [9]

-

Hydrolysis:

-

Add 800 g of water and 500 ppm of Triton TX-100 to a 2000 mL three-necked flask equipped with a mechanical stirrer.

-

Cool the mixture to 15°C using an ice-salt bath.

-

Slowly add 300 g of methylvinyldichlorosilane dropwise to the flask, maintaining the reaction temperature between 15-20°C.

-

After the addition is complete (approximately 6 hours), continue stirring for an additional 2 hours at 15-20°C.

-

-

Cyclization:

-

Remove the ice-salt bath and heat the reaction mixture to 58°C using an electric heating mantle while stirring.

-

Maintain the temperature between 50-60°C and continue the reaction for 4 hours.

-

-

Separation and Washing:

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Allow the layers to separate and collect the upper oil layer.

-

Wash the oil layer with 100 g of 20 wt% sodium chloride solution.

-

Separate the layers again to obtain the crude hydrolysis product.

-

-

Purification:

-

Perform vacuum distillation on the crude product to obtain the purified this compound.

-

Applications in Research and Drug Development

This compound serves as a crucial building block in polymer chemistry.[10] Its vinyl groups allow for cross-linking reactions, making it ideal for creating high-performance, durable materials.[1] It is utilized in the synthesis of advanced silicone polymers and composites with applications in various fields.[1]

In organic synthesis, it is employed as an intermediate, for instance, in the preparation of 4-vinyl-benzoic acid ethyl ester and styrene derivatives through palladium-catalyzed cross-coupling with aryl bromides.[7][11]

Logical Relationships and Workflows

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 2554-06-5 | TCI Deutschland GmbH [tcichemicals.com]

- 5. 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | C12H24O4Si4 | CID 75706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,6,8-Tetramethyl-2,4,6,8-tetravinyl-1,3,5,7,2,4,6,8-tet… [cymitquimica.com]

- 7. 2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane | 2554-06-5 [chemicalbook.com]

- 8. 2 4 6 8 Tetramethyl 2 4 6 8 Tetravinylcyclotetrasiloxane CAS 2554 06 5 [cfsilicones.com]

- 9. Page loading... [wap.guidechem.com]

- 10. lookchem.com [lookchem.com]

- 11. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane synthesis from dichloromethylvinylsilane

An In-depth Technical Guide to the Synthesis of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane from Dichloromethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, often abbreviated as V4, is a valuable organosilicon compound with a wide range of applications in materials science and synthetic chemistry.[1] Its structure, featuring a stable siloxane backbone and reactive vinyl groups, makes it a key intermediate in the synthesis of advanced silicone polymers, elastomers, and resins.[1] This technical guide provides a comprehensive overview of the synthesis of V4 from the readily available precursor, dichloromethylvinylsilane. The primary synthetic route involves a controlled hydrolysis and condensation reaction. This document outlines the detailed experimental protocols, reaction mechanisms, and characterization data for the successful synthesis and verification of the target compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in the table below. This data is essential for the identification and handling of the material.

| Property | Value |

| Molecular Formula | C₁₂H₂₄O₄Si₄ |

| Molecular Weight | 344.66 g/mol |

| CAS Number | 2554-06-5 |

| Appearance | Clear, colorless liquid |

| Boiling Point | 110-112 °C at 10 mmHg |

| Melting Point | -43 to -45 °C |

| Density | 0.997 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.434 |

| Purity | ≥97% (GC) |

Synthesis of this compound

The most common and industrially relevant method for the synthesis of this compound is the hydrolysis of dichloromethylvinylsilane.[2] This process is typically a two-stage reaction involving the initial hydrolysis of the dichlorosilane to form silanols, which then undergo condensation to produce a mixture of cyclic and linear siloxanes. Subsequent purification by distillation isolates the desired tetrameric cyclic product.

Reaction Pathway

The overall reaction can be summarized as the hydrolysis of four molecules of dichloromethylvinylsilane to form the cyclic tetrasiloxane and hydrochloric acid as a byproduct.

References

The Pivotal Role of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane in Advanced Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, a prominent organosilicon compound, is a cornerstone in the synthesis of advanced silicone-based polymers. Its unique cyclic structure, featuring four reactive vinyl groups, allows it to function as a versatile monomer and a highly effective crosslinking agent. This technical guide provides an in-depth exploration of its synthesis, fundamental properties, and its critical role in various polymerization techniques, including hydrosilylation, ring-opening polymerization, and thiol-ene reactions. Detailed experimental protocols, quantitative data on polymer properties, and visual representations of key chemical processes are presented to offer a comprehensive resource for researchers and professionals in polymer chemistry and materials science.

Introduction

This compound, often abbreviated as D4Vi, is a cyclic siloxane of significant interest in polymer chemistry.[1][2] Its molecular structure, characterized by a stable siloxane backbone and four pendant vinyl groups, imparts a high degree of reactivity, making it an essential building block for a wide array of silicone polymers.[3] These polymers, including elastomers, resins, coatings, and adhesives, exhibit exceptional properties such as high thermal stability, flexibility, hydrophobicity, and biocompatibility, rendering them suitable for demanding applications in the automotive, aerospace, electronics, and biomedical fields.[4][5] This guide will elucidate the synthesis of D4Vi, its physical and chemical properties, and its application in key polymerization reactions.

Physicochemical Properties

D4Vi is a clear, colorless liquid with a unique set of physical and chemical properties that are foundational to its utility in polymer synthesis. A summary of these properties is provided in the table below.

| Property | Value | Reference |

| Synonyms | 2,4,6,8-Tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane, VMC | [4] |

| CAS Number | 2554-06-5 | [4] |

| Molecular Formula | C₁₂H₂₄O₄Si₄ | [4] |

| Molecular Weight | 344.66 g/mol | [4] |

| Appearance | Clear colorless liquid | [4] |

| Density | 0.997 g/mL at 25 °C | |

| Boiling Point | 110-112 °C at 10 mmHg | |

| Melting Point | -44 °C (decomposes) | |

| Refractive Index | n20/D 1.434 | |

| Solubility | Miscible with most organic solvents; insoluble in water. | [6] |

Synthesis of this compound

The synthesis of D4Vi is most commonly achieved through the controlled hydrolysis of methylvinyldichlorosilane. This process is followed by a catalyzed cyclization to yield the desired tetramer.

Experimental Protocol for Synthesis

The following protocol outlines a representative laboratory-scale synthesis of D4Vi:

Materials:

-

Methylvinyldichlorosilane

-

Deionized water

-

Triton X-100 (surfactant)

-

Ice

-

Salt

-

20% Sodium chloride solution

-

20% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Toluene (or other suitable organic solvent)

Procedure:

-

Hydrolysis:

-

In a three-necked flask equipped with a mechanical stirrer, add 800g of deionized water and 500 ppm of Triton X-100.

-

Cool the mixture to 15°C using an ice-salt bath.

-

Slowly add 300g of methylvinyldichlorosilane dropwise while maintaining the reaction temperature between 15-20°C.

-

After the addition is complete, continue stirring for 2 hours at the same temperature.

-

-

Cyclization:

-

Remove the ice-salt bath and heat the reaction mixture to 58°C with stirring.

-

Control the reaction temperature between 50-60°C for 4 hours.

-

Cool the reaction mixture and transfer it to a separatory funnel. Separate the lower acidic aqueous layer from the upper oil layer.

-

-

Neutralization and Drying:

-

Wash the oil layer with 100g of a 20 wt% sodium chloride solution.

-

Neutralize the washed oil layer by adding 20 wt% sodium hydroxide solution dropwise until the pH of the aqueous phase reaches 9.

-

Separate the upper oil phase and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried oil to remove the sodium sulfate.

-

Perform vacuum distillation on the resulting hydrolysate. Collect the fraction with a boiling point below 155°C (at approximately 745 mmHg) to obtain the purified this compound.

-

Role in Polymer Chemistry

The tetra-functionality of D4Vi makes it a pivotal component in the synthesis of a variety of silicone polymers. It can act as a monomer in polymerization reactions or as a crosslinking agent to form three-dimensional networks.

Hydrosilylation Reactions

Hydrosilylation is a key reaction in silicone chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the vinyl groups in D4Vi. This reaction is typically catalyzed by platinum complexes.[1][2] When D4Vi is reacted with a polymer containing Si-H groups, a crosslinked network is formed, leading to the formation of silicone elastomers.[1][2]

References

An In-depth Technical Guide to the Reactivity of Vinyl Groups in 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the vinyl groups in 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4D4). V4D4, a cyclic organosilicon compound, is a critical building block in polymer chemistry, primarily due to its four reactive vinyl functional groups.[1] This document explores the principal reactions involving these vinyl groups, including hydrosilylation, various polymerization methods, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key reactions are provided, along with quantitative data on reaction parameters and outcomes. Furthermore, reaction mechanisms and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the chemical processes involved. This guide is intended to serve as a valuable resource for researchers and professionals in materials science, polymer chemistry, and drug development who are interested in leveraging the unique properties of V4D4.

Introduction

This compound, commonly abbreviated as V4D4, is a versatile siloxane monomer distinguished by its unique cyclic structure featuring four vinyl groups.[1][2] This structural characteristic imparts a high degree of reactivity, making it a valuable component in the synthesis of a wide array of silicone-based materials.[1][2] Its applications are extensive, ranging from the formulation of sealants, adhesives, and coatings to its use as a key intermediate in the creation of advanced silicone polymers and composites.[3] The ability of V4D4 to participate in cross-linking reactions makes it particularly suitable for producing high-performance materials with enhanced flexibility, durability, and thermal stability.[3]

This guide will delve into the three primary reaction pathways for the vinyl groups of V4D4:

-

Hydrosilylation: The addition of a silicon-hydride (Si-H) bond across the vinyl group's double bond, typically catalyzed by platinum complexes. This reaction is fundamental to the curing of silicone elastomers and the formation of cross-linked networks.

-

Polymerization: The participation of the vinyl groups in chain-growth polymerization reactions, including free-radical polymerization and initiated chemical vapor deposition (iCVD), to form linear or cross-linked polymers.

-

Palladium-Catalyzed Cross-Coupling: The reaction of the vinyl groups with organic halides in the presence of a palladium catalyst, enabling the formation of carbon-carbon bonds and the synthesis of functionalized organosilicon compounds.

Hydrosilylation: A Cornerstone of Silicone Chemistry

Hydrosilylation is a highly efficient and widely utilized reaction in silicone chemistry for the formation of silicon-carbon bonds.[4] In the context of V4D4, this reaction is primarily employed to create cross-linked polysiloxane networks by reacting the vinyl groups of V4D4 with Si-H-containing polymers, such as polymethylhydrosiloxane (PHMS).[1]

Reaction Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[4] This catalytic cycle involves the following key steps:

-

Oxidative Addition: The hydrosilane undergoes oxidative addition to the platinum(0) catalyst.

-

Olefin Coordination: The vinyl group of V4D4 coordinates to the platinum center.

-

Migratory Insertion: The coordinated vinyl group inserts into the platinum-hydride bond.

-

Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination to yield the final product and regenerate the platinum(0) catalyst.[4]

The following Graphviz diagram illustrates the Chalk-Harrod mechanism for the hydrosilylation of a vinyl group on V4D4 with a generic hydrosilane (R₃SiH).

Quantitative Data on Hydrosilylation

| Reactant System | Catalyst | Catalyst Conc. (ppm Pt) | Temperature (°C) | Time | Conversion/Yield | Reference |

| V4D4 and Polymethylhydrosiloxane | Karstedt's Catalyst | 5-10 | Room Temp - 150 | Varies | High | [4] |

| Vinyl-terminated PDMS and PMHS | Platinum(II) C,N-cyclometalated complex | 100-1000 | 120-150 | - | High | |

| 1,3-divinyl tetramethyldisiloxane and 1,1,3,3-tetramethyldisiloxane | Iron-isocyanide disiloxane complex | - | Solvothermal | - | >90% | [5] |

| Allylbenzene derivatives and H₄D₄ | Karstedt's catalyst | ~10 | 40 | 3 h | 94-96% | [6] |

Experimental Protocol: Hydrosilylation Cross-linking of a Silicone Elastomer

This protocol describes a general procedure for the preparation of a cross-linked silicone elastomer using V4D4 as the cross-linking agent and a hydride-terminated polydimethylsiloxane (PDMS-H).

Materials:

-

This compound (V4D4)

-

Hydride-terminated polydimethylsiloxane (PDMS-H)

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) solution in xylene

-

Toluene (anhydrous)

-

Inhibitor (e.g., 1-ethynyl-1-cyclohexanol), optional

Procedure:

-

In a clean, dry vial, dissolve a specific molar ratio of V4D4 and PDMS-H in a minimal amount of anhydrous toluene. The molar ratio of Si-H groups to vinyl groups is typically kept at or near 1:1.

-

If a longer working time is required, add a small amount of inhibitor to the mixture and stir thoroughly.

-

Add Karstedt's catalyst solution to the mixture. The amount of catalyst is typically in the range of 5-10 ppm of platinum relative to the total weight of the siloxane polymers.

-

Stir the mixture vigorously for several minutes to ensure homogeneity.

-

Pour the mixture into a mold of the desired shape.

-

Cure the mixture in an oven at a specified temperature (e.g., 80-120 °C) for a predetermined time (e.g., 1-4 hours) until the elastomer is fully cured.

-

The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹) and the vinyl C=C stretching band (around 1600 cm⁻¹).

The following diagram illustrates the experimental workflow for hydrosilylation cross-linking.

Polymerization of V4D4

The vinyl groups of V4D4 can readily participate in various polymerization reactions to form both linear and cross-linked polymers. The resulting polysiloxanes often exhibit desirable properties such as thermal stability and hydrophobicity.

Free-Radical Polymerization

Free-radical polymerization of V4D4 can be initiated by thermal or photochemical decomposition of a radical initiator. The process involves the typical steps of initiation, propagation, and termination.[7] Due to the presence of four vinyl groups, extensive cross-linking can occur, leading to the formation of an insoluble network polymer.

The following table provides a qualitative overview of the expected outcomes of free-radical polymerization of V4D4 under different conditions.

| Initiator Type | Monomer Concentration | Temperature/Light Intensity | Expected Outcome |

| Thermal (e.g., AIBN, BPO) | High (Bulk) | High | Rapid formation of a highly cross-linked, insoluble gel. |

| Thermal (e.g., AIBN, BPO) | Low (Solution) | Moderate | Slower polymerization, potential for some soluble polymer formation at low conversion. |

| Photoinitiator (e.g., DMPA) | High or Low | High | Rapid, spatially controlled polymerization, often used for coatings and 3D printing. |

Experimental Protocol: Bulk Free-Radical Polymerization of V4D4

This protocol describes a general procedure for the bulk free-radical polymerization of V4D4 using a thermal initiator.

Materials:

-

This compound (V4D4)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as the initiator

-

Schlenk flask or similar reaction vessel with a magnetic stir bar

-

Nitrogen or Argon source

Procedure:

-

Place V4D4 into the Schlenk flask.

-

Add the desired amount of initiator (typically 0.1-1.0 mol% relative to the monomer).

-

Seal the flask and deoxygenate the mixture by bubbling with an inert gas (N₂ or Ar) for 20-30 minutes while stirring.

-

Immerse the flask in a preheated oil bath at a temperature suitable for the decomposition of the chosen initiator (e.g., 60-80 °C for AIBN).

-

Continue the reaction with stirring for a set period. The viscosity of the mixture will increase significantly as polymerization proceeds.

-

The reaction can be monitored by taking aliquots (if possible) and analyzing the disappearance of the vinyl proton signals by ¹H NMR spectroscopy or the C=C stretching vibration by FTIR spectroscopy.[5]

-

To terminate the reaction, cool the flask to room temperature and expose the mixture to air.

-

The resulting polymer will likely be a solid, cross-linked material.

The following diagram outlines the key steps in free-radical polymerization.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl groups of V4D4 can serve as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This allows for the formation of new carbon-carbon bonds and the synthesis of functionalized organosilicon compounds with tailored electronic and physical properties.

Reaction Mechanism

The catalytic cycle for the Suzuki-Miyaura coupling typically involves:

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the aryl halide.

-

Transmetalation: The organoborane reagent (after activation with a base) transfers its organic group to the palladium(II) complex. In the case of V4D4, it acts as the vinyl source.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling of an aryl halide with a vinyl group from V4D4.

Quantitative Data on Suzuki-Miyaura Coupling

The success of the Suzuki-Miyaura coupling is dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative reaction conditions and yields for the coupling of various aryl halides with V4D4.

| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Pd₂(dba)₃ | 1 | KF | Dioxane | 80 | 12 | 74 | [9] |

| 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ | 1 | KF | Dioxane | 80 | 12 | 82 | [9] |

| 2-Bromotoluene | Pd₂(dba)₃ | 1 | KF | Dioxane | 80 | 12 | 85 | [9] |

| 4-Bromobenzonitrile | Pd₂(dba)₃ | 1 | KF | Dioxane | 80 | 12 | 63 | [9] |

| Aryl Bromides/Chlorides | [PdCl(C₃H₅)]₂ | Tedicyp | K₃PO₄ | Toluene | 100 | 2-20 | Good to Excellent | [10] |

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with V4D4

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with V4D4.

Materials:

-

Aryl bromide

-

This compound (V4D4)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene or 1,4-dioxane (anhydrous)

-

Schlenk flask with a magnetic stir bar and condenser

-

Nitrogen or Argon atmosphere

Procedure:

-

To an oven-dried Schlenk flask, add the aryl bromide, palladium catalyst, and phosphine ligand.

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the anhydrous solvent, V4D4, and the base to the flask under the inert atmosphere.

-

Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired styrene derivative.

Conclusion

This compound is a highly versatile and reactive monomer with broad applications in polymer and materials science. The four vinyl groups on its cyclic siloxane backbone provide multiple sites for chemical modification through hydrosilylation, polymerization, and palladium-catalyzed cross-coupling reactions. This guide has provided an in-depth overview of these key reaction pathways, including their mechanisms, quantitative aspects, and detailed experimental protocols. The information and diagrams presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize V4D4 in the design and synthesis of novel materials with tailored properties. Further research into the precise kinetics and reactivity ratios of V4D4 in various reaction systems will continue to expand its utility and open new avenues for innovation.

References

- 1. Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 182.160.97.198:8080 [182.160.97.198:8080]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. L16645.18 [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Versatile Precursor: A Technical Guide to 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane in Advanced Siloxane Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4), a prominent cyclic organosilicon compound, serves as a critical building block in the synthesis of a diverse array of silicone-based materials. Its unique molecular architecture, featuring a stable siloxane core and four reactive vinyl functionalities, enables its use as a versatile crosslinking agent and a monomer in various polymerization reactions. This technical guide provides a comprehensive overview of V4, including its synthesis, physicochemical properties, and key applications as a siloxane precursor. A significant focus is placed on its role in the formulation of high-performance silicone elastomers, advanced coatings, and its emerging potential in the biomedical field, particularly in the context of drug delivery and microfluidics. Detailed experimental protocols and quantitative data are presented to facilitate practical application and further research in the fields of materials science and drug development.

Introduction

Siloxane polymers, commonly known as silicones, are renowned for their exceptional properties, including high thermal and oxidative stability, low surface tension, excellent biocompatibility, and tunable mechanical characteristics.[1][2] These attributes have led to their widespread use in a multitude of applications, ranging from industrial coatings and sealants to sophisticated medical devices and drug delivery systems.[1][3] The performance of silicone materials is intrinsically linked to the molecular architecture of their constituent precursors.

This compound, hereafter referred to as V4, is a key cyclic siloxane precursor that plays a pivotal role in the synthesis of advanced silicone polymers.[4] Its structure, which consists of a four-membered siloxane ring with alternating methyl and vinyl groups attached to the silicon atoms, imparts a high degree of reactivity.[5] The vinyl groups serve as active sites for crosslinking reactions, most notably hydrosilylation, allowing for the formation of stable, three-dimensional polymer networks.[2] This guide will delve into the technical details of V4, providing researchers and drug development professionals with the foundational knowledge to leverage this versatile precursor in their respective fields.

Synthesis and Physicochemical Properties

The primary industrial route for the synthesis of V4 involves the controlled hydrolysis of dichloromethylvinylsilane. This process yields a mixture of cyclic and linear siloxanes, from which V4 is isolated and purified.

Synthesis of this compound (V4)

The synthesis of V4 is typically achieved through the hydrolysis of dichloromethylvinylsilane, followed by a cracking and distillation process to isolate the desired cyclic tetramer.

References

- 1. researchgate.net [researchgate.net]

- 2. Vinyl-Functionalized Janus Ring Siloxane: Potential Precursors to Hybrid Functional Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Synthesis - Siwin [siwinsilicone.com]

- 4. 2 4 6 8 Tetramethyl 2 4 6 8 Tetravinylcyclotetrasiloxane CAS 2554 06 5 [cfsilicones.com]

- 5. chemimpex.com [chemimpex.com]

A Guide to the Safe Handling and Storage of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the fundamental handling and storage procedures for 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (CAS No. 2554-06-5). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a cyclic siloxane that is instrumental in the synthesis of various silicon-based polymers, including vinyl silicone fluids, silicone rubbers, and silicone resins.[1] It appears as a clear, colorless liquid and is miscible with most organic solvents.[2][3] A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molecular Formula | C12H24O4Si4 |

| Molecular Weight | 344.66 g/mol [4][5] |

| Melting Point | -43 to -45 °C (decomposes)[4] |

| Boiling Point | 110 - 112 °C at 10 mmHg[4][5] |

| Density | 0.997 g/mL at 25 °C[5] |

| Refractive Index | 1.4330 - 1.4350 at 20 °C[3] |

| Flash Point | 110 °C |

Safe Handling Protocols

While this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard, proper laboratory practices are essential to minimize exposure and ensure safety.[6]

Personal Protective Equipment (PPE)

Before handling, ensure the following personal protective equipment is worn:

-

Eye Protection: Wear approved safety goggles or a face shield.[7][8]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended.[7]

-

Body Protection: A standard laboratory coat should be worn.[7]

Handling Procedures

-

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any vapors.

-

Avoid contact with skin, eyes, and clothing.[6] In case of accidental contact, follow the first-aid measures outlined in Section 3.

-

Keep the container tightly closed when not in use to prevent contamination and potential reactions.[1][7]

First-Aid Measures

In the event of exposure, follow these first-aid protocols:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] If irritation persists, seek medical attention.[7]

-

Skin Contact: Remove contaminated clothing and rinse the affected skin area with soap and water.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are critical for maintaining the chemical's stability and for environmental safety.

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7]

-

The compound is moisture-sensitive; therefore, it should be stored away from water and humid conditions.[2][9]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

-

Some suppliers recommend storage at room temperature, while others suggest 4°C under a nitrogen atmosphere.[4][10] Always consult the supplier's specific recommendations.

Disposal

-

Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.

-

It is recommended to use a licensed professional waste disposal service to dispose of this material.

Accidental Release Measures

In case of a spill, follow these steps:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material, such as sand or earth, to contain the spill.

-

Collect: Sweep up the absorbed material and place it into a suitable container for disposal.[6]

-

Clean: Clean the spill area thoroughly with soap and water.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[7]

-

Hazardous Combustion Products: Combustion may produce carbon oxides (CO, CO2) and silicon dioxide.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visual Workflow for Handling and Storage

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Workflow for safe handling, storage, and disposal.

References

- 1. 2 4 6 8 Tetramethyl 2 4 6 8 Tetravinylcyclotetrasiloxane CAS 2554 06 5 [cfsilicones.com]

- 2. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. This compound, 97% 50 g | Request for Quote [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,4,6,8-テトラメチル-2,4,6,8-テトラビニルシクロテトラシロキサン | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. This compound | 2554-06-5 | TCI Deutschland GmbH [tcichemicals.com]

- 9. labproinc.com [labproinc.com]

- 10. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Solubility of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, a key intermediate in organic and polymer chemistry. Due to a lack of extensive quantitative solubility data in published literature, this guide focuses on qualitative solubility and provides a detailed experimental protocol for determining precise solubility parameters.

Introduction to this compound

This compound is a cyclic organosilicon compound with the chemical formula C₁₂H₂₄O₄Si₄. It is a colorless liquid at room temperature and is widely used in the synthesis of silicone-based polymers, as a crosslinking agent, and in the preparation of styrene derivatives. Its solubility in organic solvents is a critical parameter for its application in various chemical processes.

Qualitative and Quantitative Solubility Data

For a related compound, poly methyl vinyl siloxane, it is reported to be soluble in benzene, dimethyl ether, methyl ethyl ketone, tetrachlorocarbon, and kerosene, and slightly soluble in acetone and ethanol.[4] This suggests that this compound is likely to exhibit good solubility in non-polar and moderately polar aprotic solvents, with potentially lower solubility in polar protic solvents like ethanol.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility | Inferred Solubility |

| Non-polar Aromatic | Toluene | Miscible | Highly Soluble |

| Benzene | Not explicitly stated | Highly Soluble | |

| Non-polar Aliphatic | Hexane | Miscible | Highly Soluble |

| Cyclohexane | Soluble[3] | Soluble | |

| Kerosene | Not explicitly stated | Likely Soluble | |

| Chlorinated | Tetrachloromethane | Not explicitly stated | Likely Soluble |

| Ethers | Diethyl Ether | Miscible | Highly Soluble |

| Tetrahydrofuran (THF) | Miscible | Highly Soluble | |

| Ketones | Acetone | Miscible | Soluble to Slightly Soluble |

| Methyl Ethyl Ketone | Not explicitly stated | Likely Soluble | |

| Alcohols | Ethanol | Miscible | Slightly Soluble |

| Methanol | Miscible | Likely Slightly Soluble | |

| Water | Water | Insoluble | Insoluble |

Note: "Miscible" indicates that the substance dissolves in the solvent in all proportions. "Inferred Solubility" is based on the behavior of similar siloxane compounds and general principles of solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following is a general method for determining the solubility of a liquid compound like this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Calibrated flasks

-

Analytical balance

-

Gas chromatograph with a mass spectrometer (GC-MS) or a suitable detector

-

Syringes and filters

Procedure:

-

Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the selected organic solvent.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solute at the bottom of the vials confirms saturation.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solute to settle. Carefully withdraw an aliquot of the clear supernatant using a pre-heated or pre-cooled syringe to maintain the temperature. Immediately filter the aliquot using a syringe filter to remove any suspended microparticles.

-

Dilution: Accurately dilute the filtered aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a calibrated GC-MS or other suitable analytical technique to determine the precise concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

-

Replicates: Repeat the experiment at least three times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A workflow diagram illustrating the key stages of experimental solubility determination.

Conclusion

While quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented, qualitative information and the behavior of analogous compounds indicate its high miscibility with most non-polar and moderately polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide should be employed. This will enable researchers and professionals to generate the specific data needed for their formulation and process development activities.

References

- 1. This compound, 97% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. chembk.com [chembk.com]

- 3. 2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane | 2554-06-5 [chemicalbook.com]

- 4. Exploring the Versatility of Poly Methyl Vinyl Siloxane In Various Industries - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]

An In-depth Technical Guide to the Functionality of Tetravinylcyclotetrasiloxane for Drug Development Professionals

Core Functionality and Physicochemical Properties

Tetravinylcyclotetrasiloxane, specifically 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, is a reactive cyclosiloxane compound. Its core functionality stems from the presence of four vinyl groups attached to the siloxane ring, which makes it a highly effective monomer and cross-linking agent in polymerization reactions. This intrinsic reactivity is fundamental to its role in the synthesis of silicone-based materials.[1][2][3] The silicon-oxygen backbone provides thermal stability, while the vinyl groups offer sites for controlled chemical modification.[1]

The compound's unique structure imparts desirable properties to the resulting polymers, including enhanced flexibility, durability, and thermal stability.[2] These characteristics have led to its widespread use in formulating high-performance silicone elastomers, adhesives, sealants, and coatings for various industries, including automotive, aerospace, and electronics.[1][2] While direct applications in drug development are not extensively documented, its properties as a versatile building block for biocompatible silicone polymers suggest significant potential in the pharmaceutical and biomedical fields.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | 2,4,6,8-Tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane, V4 |

| CAS Number | 2554-06-5 |

| Molecular Formula | C12H24O4Si4 |

| Molecular Weight | 344.66 g/mol |

| Appearance | Clear, colorless liquid |

| Melting Point | -43 to -45 °C (decomposes) |

| Boiling Point | 110 - 112 °C at 10 mmHg |

| Density | 0.997 g/mL |

| Refractive Index | 1.434 |

| Purity | ≥ 97% (GC) |

Key Reaction Mechanisms and Experimental Protocols

The vinyl groups of tetravinylcyclotetrasiloxane are the primary sites of its chemical reactivity, enabling the formation of cross-linked polymer networks through two principal mechanisms: platinum-catalyzed hydrosilylation and peroxide-induced radical polymerization.

Platinum-Catalyzed Hydrosilylation

This addition reaction involves the reaction of a silicon-hydride (Si-H) group with the vinyl group of tetravinylcyclotetrasiloxane in the presence of a platinum catalyst. This process is highly efficient and allows for the formation of stable carbon-silicon bonds, leading to the creation of a three-dimensional polymer network. The reaction proceeds with high selectivity and without the formation of byproducts.

Experimental Protocol: Synthesis of a Cross-Linked Polysiloxane Network via Hydrosilylation

-

Materials:

-

Hydrosilyl-terminated polydimethylsiloxane (HTP)

-

This compound (D4V)

-

Platinum complex catalyst (e.g., Karstedt's catalyst)

-

Toluene (anhydrous)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve a specific molar ratio of HTP and D4V in anhydrous toluene.

-

Heat the mixture to a desired reaction temperature (e.g., 80°C).

-

Add a catalytic amount of the platinum complex catalyst to the solution.

-

Monitor the reaction progress by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the Si-H stretching band (around 2100-2260 cm⁻¹).

-

Once the reaction is complete, the solvent can be removed under reduced pressure to obtain the cross-linked polysiloxane network.

-

This protocol is a generalized representation based on the principles of hydrosilylation reactions.

Peroxide-Induced Cross-Linking

This mechanism involves the use of organic peroxides as radical initiators. Upon heating, the peroxide decomposes to form free radicals, which then abstract a hydrogen atom from a methyl group on the siloxane backbone or add to the vinyl group, creating a polymer radical. These polymer radicals can then react with other polymer chains, leading to the formation of a cross-linked network.

Experimental Protocol: Peroxide-Induced Cross-Linking of Tetravinylcyclotetrasiloxane

-

Materials:

-

Vinyl-terminated polydimethylsiloxane

-

This compound (as a cross-linker)

-

Dicumyl peroxide (or another suitable organic peroxide)

-

-

Procedure:

-

In a two-roll mill or an internal mixer, thoroughly mix the vinyl-terminated polydimethylsiloxane with the desired amount of tetravinylcyclotetrasiloxane.

-

Add the specified concentration of dicumyl peroxide to the mixture and continue mixing until a homogeneous compound is obtained.

-

The mixture can then be shaped (e.g., molded or extruded) and cured by heating to the decomposition temperature of the peroxide (typically above 150°C). The curing time and temperature will depend on the specific peroxide used and the desired degree of cross-linking.

-

This protocol is a generalized representation based on the principles of peroxide-induced cross-linking.

Potential Applications in Drug Development

While tetravinylcyclotetrasiloxane is not directly used as a therapeutic agent, its role as a key component in the synthesis of biocompatible silicones opens up numerous possibilities for its application in the pharmaceutical and drug development sectors. Silicones are widely recognized for their biocompatibility and biodurability, making them suitable for various medical applications.[6]

Table 2: Potential Applications of Tetravinylcyclotetrasiloxane-Derived Silicones in Drug Development

| Application Area | Description |

| Controlled Drug Delivery | The cross-linked silicone matrix can be designed to encapsulate active pharmaceutical ingredients (APIs) and control their release rate. This is particularly relevant for long-term drug delivery systems, such as implantable devices and transdermal patches. |

| Medical Devices and Implants | The excellent biocompatibility and mechanical properties of silicones derived from this monomer make them suitable for fabricating a wide range of medical devices, including catheters, tubing, and soft tissue implants. |

| Tissue Engineering | Silicone-based scaffolds can provide a supportive framework for cell growth and tissue regeneration. The ability to tune the mechanical properties of the silicone by varying the cross-linking density is a key advantage in this application. |

| Biomedical Adhesives and Sealants | The adhesive properties of silicone formulations can be utilized for wound closure and as sealants for medical devices to prevent leakage. |

This table outlines potential applications based on the known properties of silicones in the medical field.

Synthesis of Tetravinylcyclotetrasiloxane

The synthesis of 2,4,6,8-tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane is typically achieved through the hydrolysis of methylvinyldichlorosilane.

Experimental Protocol: Synthesis of 2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane

-

Materials:

-

Methylvinyldichlorosilane

-

Water

-

Triton TX-100 (surfactant)

-

Sodium chloride solution (20 wt%)

-

Sodium hydroxide solution (20 wt%)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and an ice-salt bath, add water and a small amount of Triton TX-100.

-

Cool the mixture to 15°C and slowly add methylvinyldichlorosilane dropwise while maintaining the temperature between 15-20°C.

-

After the addition is complete, continue stirring for an additional 2 hours at the same temperature.

-

Remove the cooling bath and heat the mixture to 50-60°C for 4 hours.

-

Cool the reaction mixture and separate the acidic aqueous layer from the organic (oil) layer.

-

Wash the oil layer with a 20 wt% sodium chloride solution.

-

Neutralize the oil layer by adding 20 wt% sodium hydroxide solution dropwise until the pH reaches 9.

-

Separate the upper oil phase and dry it with anhydrous sodium sulfate.

-

The crude product can be purified by vacuum distillation to yield 2,4,6,8-tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane.

-

Source:[5]

References

- 1. Silicon based materials for drug delivery devices and implants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mddionline.com [mddionline.com]

- 3. Silicone Based Drug Delivery Systems | PPT [slideshare.net]

- 4. ijpras.com [ijpras.com]

- 5. Page loading... [guidechem.com]

- 6. Most Important Biomedical and Pharmaceutical Applications of Silicones [mdpi.com]

An In-depth Technical Guide to Vinyl-Functional Siloxanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of vinyl-functional siloxanes, covering their synthesis, core properties, and key applications, with a focus on the technical details relevant to research and development.

Introduction to Vinyl-Functional Siloxanes

Vinyl-functional siloxanes are a class of organosilicon polymers characterized by the presence of vinyl (-CH=CH₂) groups attached to silicon atoms within their structure. These reactive groups are the cornerstone of their utility, enabling a variety of crosslinking and modification chemistries. The fundamental structure consists of a flexible siloxane backbone (-Si-O-) which imparts properties such as high thermal stability, chemical inertness, and low surface energy. The vinyl functionality allows for the formation of stable, crosslinked networks, most notably through hydrosilylation reactions, which is the basis for many silicone elastomers, gels, and adhesives.[1][2]

The general structure of a vinyl-terminated polydimethylsiloxane (PDMS) is: CH₂=CH-[Si(CH₃)₂-O]ₙ-Si(CH₃)₂-CH=CH₂

The versatility of vinyl-functional siloxanes stems from the ability to tailor their properties by modifying the polymer backbone, the concentration and location of the vinyl groups, and the overall molecular weight.[3]

Synthesis of Vinyl-Functional Siloxanes

The synthesis of vinyl-functional siloxanes can be achieved through several methods, with ring-opening polymerization and polycondensation being the most common.

Ring-Opening Polymerization

This method typically involves the acid- or base-catalyzed ring-opening of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D₄), in the presence of a vinyl-containing end-capping agent, like 1,3-divinyltetramethyldisiloxane. This approach allows for good control over the molecular weight of the resulting polymer.

Experimental Protocol: Synthesis of Vinyl-Terminated PDMS via Ring-Opening Polymerization [4]

-

Materials: Octamethylcyclotetrasiloxane (D₄), 1,3-divinyltetramethyldisiloxane, and a suitable acid catalyst (e.g., sulfuric acid).[4]

-

Procedure:

-

In a two-necked round-bottom flask, combine D₄ and 1,3-divinyltetramethyldisiloxane.[4]

-

Add the acid catalyst (e.g., 2 wt% sulfuric acid) to the mixture.[4]

-

Stir the reaction at room temperature. The progress of the polymerization can be monitored by analyzing the solid content of the reaction mixture.[4]

-

Once the desired solid content (typically >85%) is reached, neutralize the catalyst by the slow addition of a weak base, such as moist sodium bicarbonate (NaHCO₃).[4]

-

Add a drying agent, like anhydrous sodium sulfate (Na₂SO₄), to remove any residual moisture.[4]

-

The resulting vinyl-terminated PDMS can be further purified if necessary.

-

Polycondensation

Polycondensation of vinyl-functional alkoxysilanes is another versatile method for synthesizing vinyl-functional siloxanes. This approach offers the advantage of producing linear or branched polymers with controlled vinyl group distribution.

Experimental Protocol: Synthesis of Copoly(methylvinyl)(dimethyl)siloxanes via Polycondensation [5]

-

Materials: Dimethyldiethoxysilane, methylvinyldimethoxysilane, and an "active medium" such as excess anhydrous acetic acid.[5]

-

Procedure:

-

In a three-neck round-bottom flask, simultaneously add dimethyldiethoxysilane, methylvinyldimethoxysilane, and acetic acid.[5]

-

Reflux the reaction mixture at a specific temperature (e.g., 118 °C) for a designated time (e.g., 8 hours).[5]

-

After the reaction, wash the product with a suitable solvent like toluene until the aqueous layer reaches a neutral pH.[5]

-

Dry the organic phase over anhydrous sodium sulfate.[5]

-

Remove the solvent by distillation to obtain the final product.[5]

-

A subsequent thermal condensation in a vacuum can be performed to achieve higher molecular weights.[5]

-

Key Reactions: Hydrosilylation

The most significant reaction of vinyl-functional siloxanes is hydrosilylation, an addition reaction between the vinyl groups and silicon-hydride (Si-H) functional compounds, typically catalyzed by a platinum complex (e.g., Karstedt's catalyst). This reaction is the foundation for the curing of many silicone-based materials, as it forms stable ethylene crosslinks without the generation of byproducts.[6][7]

Experimental Protocol: Monitoring Hydrosilylation by In-Situ FT-IR [8][9]

-

Materials: Vinyl-functional siloxane, a hydride-functional silane (e.g., dimethylphenylsilane), a platinum catalyst (e.g., Karstedt's catalyst), and a solvent (e.g., toluene).[8][9]

-

Procedure:

-

In a glass reactor equipped with an in-situ FT-IR probe, combine the vinyl-functional siloxane, the hydride-functional silane (e.g., in a 1:3 molar ratio of vinyl to hydride), and toluene.[8][9]

-

Heat the reactor to the desired temperature (e.g., 95 °C) in an oil bath.[8][9]

-

Add the platinum catalyst (e.g., 10⁻⁴ mol of platinum per Si-H group).[8][9]

-

Monitor the progress of the reaction by observing the decrease in the intensity of the Si-H absorption band (around 822 cm⁻¹) in the FT-IR spectrum over time.[8][9]

-

Characterization of Vinyl-Functional Siloxanes

A combination of analytical techniques is employed to characterize the structure and properties of vinyl-functional siloxanes.

Experimental Protocols for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to confirm the presence and quantify the concentration of vinyl groups (signals typically appear between 5.7 and 6.2 ppm). It also allows for the determination of the polymer's microstructure.

-

²⁹Si NMR: Provides detailed information about the different silicon environments within the polymer, including the distribution of vinyl-functional and non-functional siloxane units.

-

-

Gel Permeation Chromatography (GPC):

-

Procedure: A solution of the polymer is injected into a GPC system equipped with a suitable column set and a refractive index detector. Polystyrene standards are typically used for calibration.

-

Data Obtained: GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.

-

-

Fourier Transform Infrared (FTIR) Spectroscopy:

-

Procedure: A thin film of the sample is cast on a suitable substrate (e.g., KBr pellet) or analyzed directly as a liquid.

-

Data Obtained: FTIR is used to identify the characteristic functional groups present in the polymer, such as the Si-O-Si backbone (around 1000-1100 cm⁻¹) and the C=C stretching of the vinyl group (around 1600 cm⁻¹).

-

Properties of Vinyl-Functional Siloxanes

The properties of vinyl-functional siloxanes are highly tunable based on their molecular weight, vinyl content, and the nature of the organic substituents on the silicon atoms.

Table 1: Quantitative Properties of Representative Vinyl-Functional Siloxanes

| Property | Vinyl-Terminated PDMS | Vinylmethylsiloxane-Dimethylsiloxane Copolymer |

| Viscosity (cSt) | 1,000 - 60,000[1][7] | Varies with vinyl content and MW |

| Molecular Weight ( g/mol ) | 500 - 900,000 (for gums)[7] | 1,500 - 20,000[5] |

| Vinyl Content (mmol/g) | Typically low for high MW polymers | Can be precisely controlled[5] |

| Polydispersity Index (PDI) | 1.5 - 1.9[10] | Typically > 2 |

| Thermal Stability | High | High, can be influenced by crosslinking[11] |

Applications in Research and Drug Development

The unique properties of vinyl-functional siloxanes make them valuable materials in various scientific and industrial sectors, including the pharmaceutical and biomedical fields.

-

Silicone Elastomers: The primary application is in the formulation of high-performance silicone elastomers through hydrosilylation curing. These elastomers are used in medical devices, seals, and gaskets due to their biocompatibility, durability, and wide operating temperature range.[6]

-

Adhesives and Sealants: Vinyl-functional siloxanes are key components in room-temperature vulcanizing (RTV) and high-temperature vulcanizing (HTV) silicone adhesives and sealants.[7]

-

Coatings: Their low surface energy and chemical resistance make them suitable for creating hydrophobic and protective coatings.

-

Drug Delivery: The crosslinked networks of vinyl-functional siloxanes can be used to create matrices for the controlled release of therapeutic agents. The release profile can be tuned by adjusting the crosslink density and the hydrophobicity of the polymer.

-

Biomedical Devices: Their biocompatibility and sterilizability make them ideal for use in a variety of biomedical applications, including catheters, tubing, and soft tissue implants.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Workflow for the synthesis of vinyl-terminated PDMS.

Caption: The hydrosilylation crosslinking reaction.

Caption: Characterization workflow for vinyl-functional siloxanes.

References

- 1. Vinyl-Functional Silicones - Gelest [technical.gelest.com]

- 2. How is Vinyl Terminated Silicone Fluid produced? - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]

- 3. Vinyl Functional Silicone Fluids | Genesee Polymers Corporation [gpcsilicones.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. technical.gelest.com [technical.gelest.com]

- 7. pcimag.com [pcimag.com]

- 8. Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]